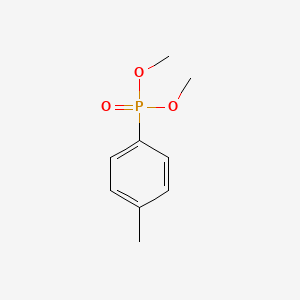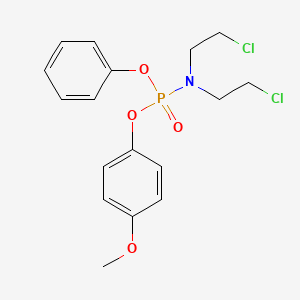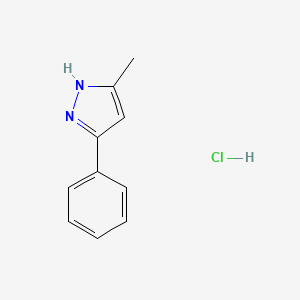
Pyrazole, 3-methyl-5-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-5-phenyl-, hydrochloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3-methyl-5-phenyl-, hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, eco-friendly methodologies, such as microwave-assisted synthesis and green solvents, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrazole, 3-methyl-5-phenyl-, hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole compounds.
Applications De Recherche Scientifique
Chemistry: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It has shown potential as an inhibitor of various enzymes, including kinases and proteases .
Medicine: The compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been explored as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are also employed as intermediates in the synthesis of various fine chemicals .
Mécanisme D'action
The mechanism of action of Pyrazole, 3-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Pyrazoline: A reduced form of pyrazole with a similar ring structure but different reactivity.
Pyrazolidine: Another reduced form, lacking the aromaticity of pyrazole.
Pyrazolone: An oxidized form with a keto group, exhibiting different chemical properties
Uniqueness: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound .
Propriétés
Numéro CAS |
20737-59-1 |
|---|---|
Formule moléculaire |
C10H11ClN2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,11,12);1H |
Clé InChI |
GYAMCVBKYUNOTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


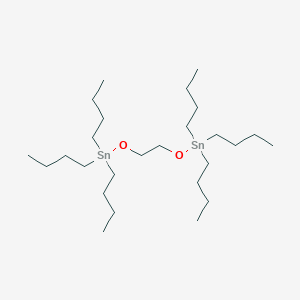
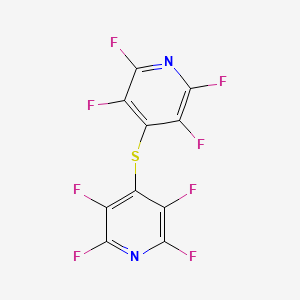
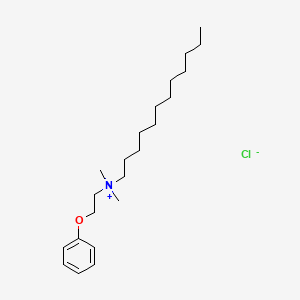
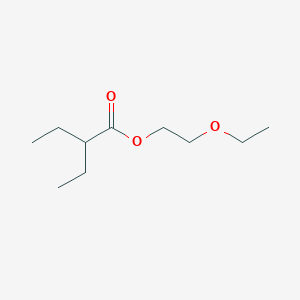
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
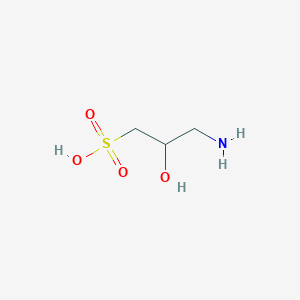
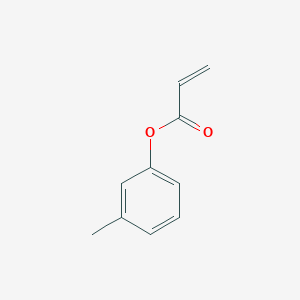
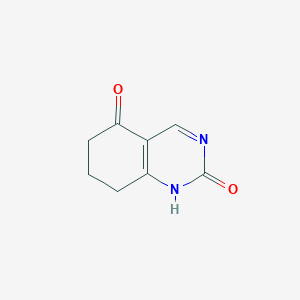
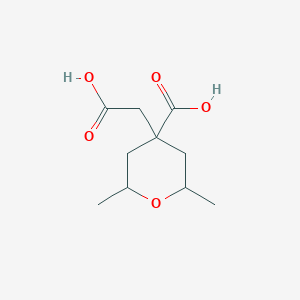
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

